6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to a pyrimidine ring, with chlorine, methoxy, and methyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methoxy-3-nitrobenzonitrile with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with formamide to yield the pyrazolo[3,4-d]pyrimidine core. The final step involves chlorination using thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 6-position .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dechlorinated derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include substituted derivatives, N-oxides, and reduced forms of the original compound. These products often exhibit different biological activities and can be further modified for specific applications .
Scientific Research Applications
6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer therapy.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly xanthine oxidase, due to its structural resemblance to natural substrates.
Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and cellular pathways.
Industrial Applications: The compound is explored for its use in the synthesis of more complex molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets:
Kinase Inhibition: The compound binds to the ATP-binding site of kinases, particularly CDKs, inhibiting their activity and thus interfering with cell cycle progression.
Enzyme Inhibition: It inhibits xanthine oxidase by mimicking the natural substrates, thereby reducing the production of uric acid and potentially treating conditions like gout.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1H-pyrazolo[3,4-d]pyrimidine: Lacks the methoxy and methyl groups, making it less versatile in terms of chemical modifications.
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: Contains an additional chloromethyl group, which can lead to different reactivity and biological activity.
Pyrazolo[3,4-d]pyrimidine Derivatives: Various derivatives with different substituents at the 4- and 6-positions exhibit diverse biological activities and are studied for different therapeutic applications.
Uniqueness
6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which allows for a wide range of chemical modifications and biological activities. The presence of the methoxy and methyl groups enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6-chloro-4-methoxy-1-methylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O/c1-12-5-4(3-9-12)6(13-2)11-7(8)10-5/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGUROWTZQZODS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.